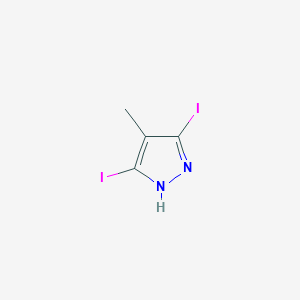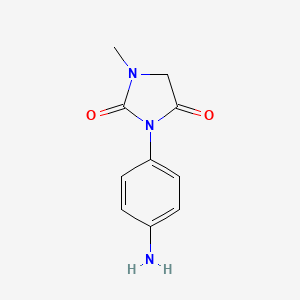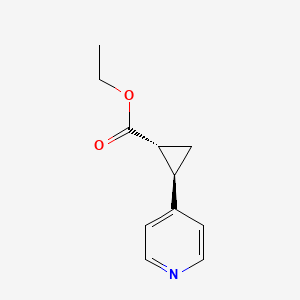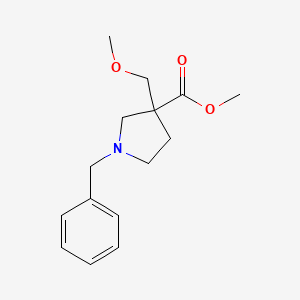
3,5-diiodo-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3,5-diiodo-4-methyl-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The two iodine atoms are attached to the carbon atoms at the 3rd and 5th positions, and a methyl group is attached to the 4th carbon atom.
Chemical Reactions Analysis
Pyrazoles, including “this compound”, exhibit a wide range of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .
Applications De Recherche Scientifique
3,5-diiodo-4-methyl-1H-pyrazole has been studied for its potential applications in scientific research. It has been used as a reagent for the synthesis of various heterocyclic compounds, as well as for the synthesis of various biologically active compounds. Additionally, this compound has been studied for its potential applications in the synthesis of dyes, pharmaceuticals, and agricultural chemicals.
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit inhibitory activity and belong to the third generation of monoamine oxidase inhibitors, which act through a reversible mode .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the structure and reactivity of pyrazole derivatives can be influenced by tautomerism, a phenomenon that may be affected by environmental factors .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-diiodo-4-methyl-1H-pyrazole in laboratory experiments include its low cost, ease of synthesis, and potential applications in the synthesis of various compounds. Additionally, this compound is relatively stable and has a long shelf life. However, there are a few limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic if not handled properly.
Orientations Futures
Given the potential of 3,5-diiodo-4-methyl-1H-pyrazole for use in scientific research, there are a number of potential future directions for research. These include further investigation into the mechanism of action of this compound, as well as the exploration of its potential applications in the synthesis of various compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further investigation into the advantages and limitations of using this compound in laboratory experiments could lead to improved laboratory protocols.
Méthodes De Synthèse
The synthesis of 3,5-diiodo-4-methyl-1H-pyrazole can be achieved by a variety of methods, including the reaction of potassium iodide and 4-methyl-1H-pyrazole, the reaction of 4-methyl-1H-pyrazole and iodine, and the reaction of 4-methyl-1H-pyrazole and diiodomethane. The reaction of potassium iodide and 4-methyl-1H-pyrazole is the most common method for synthesizing this compound, as it is simple and efficient.
Propriétés
IUPAC Name |
3,5-diiodo-4-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKNVRZWDWFLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl bicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6614836.png)


![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)

![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)



![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)



